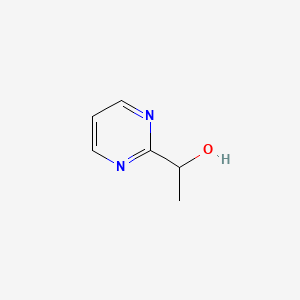

1-(Pyrimidin-2-YL)ethan-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Pyrimidin-2-yl)ethan-1-ol is a chemical compound that is part of a broader class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring system is notable for being a component of the nucleic acids DNA and RNA, and also for its presence in many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes involves a multi-step process starting with 2-chloropyrimidine, which is reacted with diethyl malonate to yield an intermediate product. This intermediate is then further processed to produce ethyl 2-(pyrimidin-2-yl)ethanoate, which upon reduction forms 2-(pyrimidin-2-yl)ethanol. This compound is then reacted with dibromoalkanes to obtain the final products .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using various spectroscopic methods and X-ray crystallography. For example, the molecular and crystal structure of a related compound, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, was determined by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Similarly, the structure of another pyrimidine derivative was characterized by FT-IR, NMR, and single-crystal X-ray diffraction methods, providing detailed information about its geometric parameters .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, in the presence of acetic acid, certain pyrimidin-2-ylamides are brominated at the 5-position of the pyrimidine ring. An exception is noted with the 1-allyl derivative, which instead undergoes heterocyclization to yield a different compound . These reactions are important for the functionalization and further development of pyrimidine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of different substituents on the pyrimidine ring can affect the compound's mesomorphic properties, as seen in the study of trans-bis(5-R-pyrimidin-2-yl)-1,4-cyclohexanes and 1,2-bis-(5-R-pyrimidin-2-yl)ethanes, where only nematic mesophases were found, with some derivatives also exhibiting smectic properties . Additionally, the antioxidant activity of bis(2-(pyrimidin-2-yl)ethoxy)alkanes was found to be influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol, with certain fragments leading to increased activity .

Scientific Research Applications

Synthesis and Structural Analysis

1-(Pyrimidin-2-YL)ethan-1-OL and its derivatives have been a subject of interest in the field of synthetic chemistry, particularly in the synthesis of heteroaryl ethanamines and their analogs. For instance, a novel synthesis pathway for (S)-1-(heteroaryl)ethan-1-amines, including the pyrimidin-2-yl derivative, was established through the cyclization of (S)-N-Boc-alanine-derived ynone with specific dinucleophiles. The process involved subsequent steps like acidolytic removal of the Boc group and stereoselective catalytic hydrogenation, revealing significant insights into the structural and stereochemical properties of the resulting compounds (Svete et al., 2015).

Biological Activities and Applications

The pyrimidine nucleus, a key component of this compound, is integral to numerous biological compounds, including DNA, RNA, and certain vitamins. Derivatives of this nucleus exhibit a broad spectrum of biological activities, encompassing antioxidant, anticancer, antibacterial, and anti-inflammatory effects. A study elaborated on synthesizing bis(2-(pyrimidin-2-yl)ethoxy)alkanes and investigating their antioxidant properties through in vitro test systems. The findings indicated that the compound's antioxidant activity was significantly influenced by the attached alkyl fragment, with certain derivatives demonstrating promising activity compared to established standards like butylated hydroxytoluene (Rani et al., 2012).

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

Based on the information about similar compounds, it can be inferred that these compounds might interact with their targets (like cdk2) and inhibit their activity . This inhibition can lead to changes in the cell cycle, potentially causing cell cycle arrest .

Biochemical Pathways

Given the potential inhibition of cdk2, it can be inferred that the compound might affect cell cycle-related pathways . The inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Result of Action

Based on the potential inhibition of cdk2, it can be inferred that the compound might induce cell cycle arrest and potentially trigger apoptosis .

properties

IUPAC Name |

1-pyrimidin-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMHZXYXPHNWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53342-30-6 |

Source

|

| Record name | 1-(pyrimidin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2529143.png)

![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2529154.png)

![1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2529155.png)

![(E)-3-[2-[N-acetyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2529156.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529157.png)

![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)

![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)